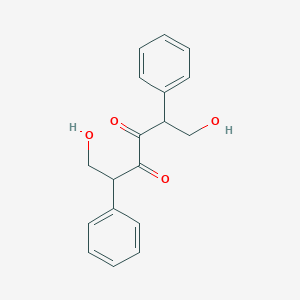
2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide: is an organic compound with the molecular formula C10H22IN . It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. Ionic liquids have unique properties such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide typically involves the quaternization of 2-butyl-1,1-dimethylpyrrolidine with an iodinating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. The general reaction can be represented as follows:
2-Butyl-1,1-dimethylpyrrolidine+Methyl iodide→2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to optimize the production of the ionic liquid .
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other anions such as chloride, bromide, or triflate.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complexation Reactions: It can form complexes with metal ions, which can be useful in catalysis and material science.
Common Reagents and Conditions:
Substitution Reactions: Typically involve halide salts (e.g., NaCl, NaBr) in aqueous or organic solvents.
Oxidation and Reduction Reactions: Require oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Complexation Reactions: Often involve metal salts (e.g., CuCl2, FeCl3) in suitable solvents.
Major Products:
Substitution Reactions: Yield corresponding halide salts.
Oxidation and Reduction Reactions: Produce oxidized or reduced forms of the compound.
Complexation Reactions:
Scientific Research Applications
Chemistry: 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide is used as a solvent and catalyst in various organic reactions due to its unique properties as an ionic liquid. It can enhance reaction rates and selectivity in processes such as alkylation, polymerization, and extraction .
Biology and Medicine: In biological research, this compound is explored for its potential as a medium for enzyme-catalyzed reactions and as a stabilizing agent for biomolecules. Its low volatility and high thermal stability make it suitable for use in biocatalysis and drug delivery systems .
Industry: Industrially, this compound is employed in processes such as electroplating, battery electrolytes, and as a component in lubricants and heat transfer fluids. Its ability to dissolve a wide range of materials makes it valuable in separation and purification processes .
Mechanism of Action
The mechanism by which 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the solubility, stability, and reactivity of other molecules in the system. In catalysis, the ionic liquid can stabilize transition states and intermediates, thereby enhancing reaction rates and selectivity .
Comparison with Similar Compounds
- 1-Butyl-1-methylpyrrolidinium iodide
- 1,2-Dimethylpyridinium iodide
- 1,3-Dimethylpyrrolidinium iodide
- 1,2,5-Trimethylpyrazin-1-ium iodide
Comparison: 2-Butyl-1,1-dimethylpyrrolidin-1-ium iodide is unique due to its specific butyl and dimethyl substitutions on the pyrrolidine ring. This structural configuration imparts distinct physicochemical properties, such as higher thermal stability and specific solvation characteristics, compared to its analogs. For instance, 1-Butyl-1-methylpyrrolidinium iodide may have similar applications but differs in its solubility and reactivity profiles due to the absence of the second methyl group .
Properties
CAS No. |
658075-76-4 |
|---|---|
Molecular Formula |
C10H22IN |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
2-butyl-1,1-dimethylpyrrolidin-1-ium;iodide |
InChI |
InChI=1S/C10H22N.HI/c1-4-5-7-10-8-6-9-11(10,2)3;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XLFDBWREIOBDTM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1CCC[N+]1(C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


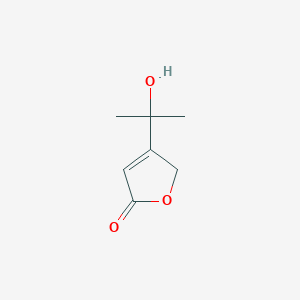
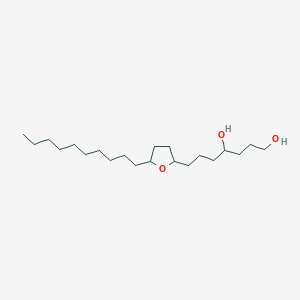
![4-[Methyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12546940.png)
![Thiourea, [[4-(phenylmethoxy)phenyl]methyl]-](/img/structure/B12546950.png)
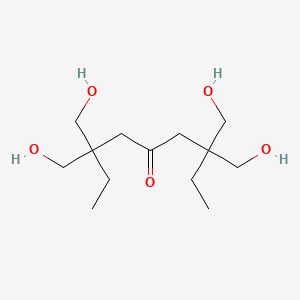
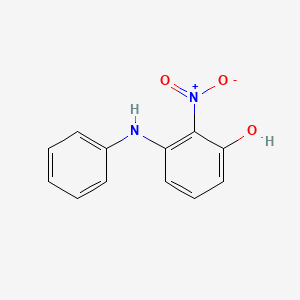
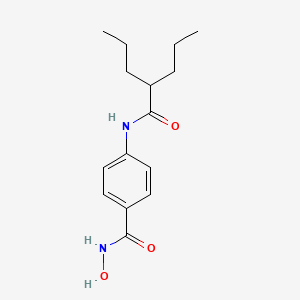
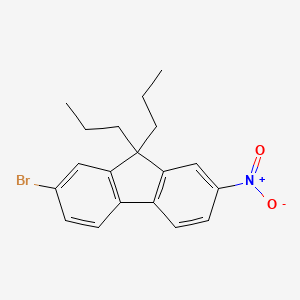
![8-{[(Pyrimidin-2-yl)sulfanyl]methyl}quinoline](/img/structure/B12546988.png)
![11-[Methyl(phenyl)amino]undecan-1-OL](/img/structure/B12546990.png)
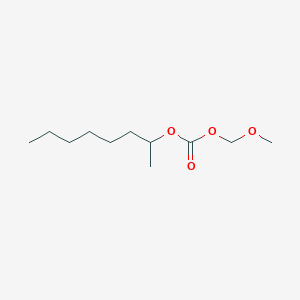
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)

